Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC13703982
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO5 |
|---|---|
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | ethyl 1-hydroxy-8-methoxy-2-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H13NO5/c1-3-19-13(16)9-7-8-5-4-6-10(18-2)11(8)14(17)12(9)15/h4-7,17H,3H2,1-2H3 |
| Standard InChI Key | HMCIUTWXBHYQLI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate follows a multi-step protocol involving cyclization and functionalization reactions. A representative method involves:
-
Initial Cyclization: Starting with methyl 2-fluoronicotinate, condensation with hydroxylamine under acidic conditions generates the quinoline core.
-
Esterification: Reaction with ethyl chloroformate in the presence of triethylamine introduces the ethyl ester group.
-
Methoxy Substitution: Methoxy groups are introduced via nucleophilic aromatic substitution or through directed ortho-metalation strategies .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydroxylamine, AcOH, 60°C | 78 |
| Esterification | Ethyl chloroformate, Et₃N, reflux | 82 |
| Methoxy Introduction | NaOMe, DMF, 100°C | 67 |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.47 (s, 1H, C4-H), 7.31–7.29 (m, 1H, C6-H), 7.23–7.22 (m, 1H, C5-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.96 (s, 3H, OCH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₃) .
-
ESI-MS: m/z 264.1 (M+H⁺), consistent with the molecular formula .
Biological Activity and Mechanism of Action
Antiviral Potency Against HIV Integrase
Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits nanomolar inhibitory activity against HIV-1 integrase (IN), a critical enzyme for viral replication. Comparative studies with clinical inhibitors like raltegravir (RAL) demonstrate superior efficacy against resistant strains:
Table 2: Inhibitory Activity (EC₅₀) Against HIV Integrase
| Compound | EC₅₀ (nM) | Resistance Profile |
|---|---|---|
| Ethyl derivative | 5.1 | Effective against G140S/Q148H |
| Raltegravir (RAL) | 1900 | Less effective against mutants |
The compound’s mechanism involves chelation of the integrase active-site Mg²⁺ ions, disrupting viral DNA strand transfer .
Structure-Activity Relationship (SAR)
Modifications at the 3′ and 4′ positions of the benzylamide group significantly influence potency:
-
3′-Fluoro substitution: Enhances binding affinity by 3-fold.
-
4′-Methoxy substitution: Reduces cytotoxicity while maintaining efficacy .
Comparative Analysis with Analogues
Ethyl vs. Methyl Esters
Replacing the ethyl ester with a methyl group (e.g., methyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) reduces metabolic stability, as evidenced by shorter plasma half-lives in murine models .
Role of the Methoxy Group
Removal of the 8-methoxy group diminishes antiviral activity by 50%, highlighting its role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Industrial and Pharmacological Considerations
Scalable Synthesis
Continuous flow reactors optimize yields (≥85%) and purity (≥98%) by minimizing side reactions during esterification .
Toxicity Profile
In vitro assays reveal low cytotoxicity (CC₅₀ > 100 μM) in human peripheral blood mononuclear cells, suggesting a favorable therapeutic index .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume